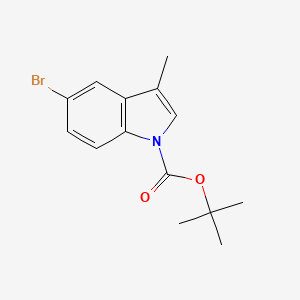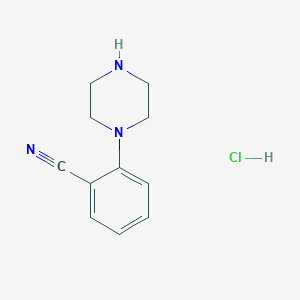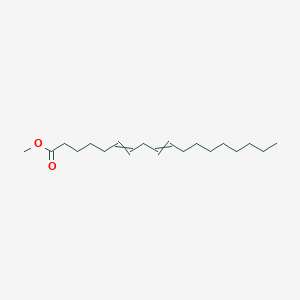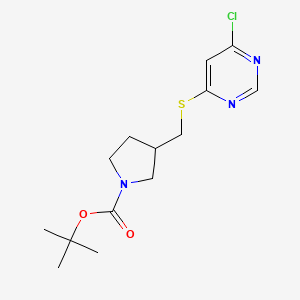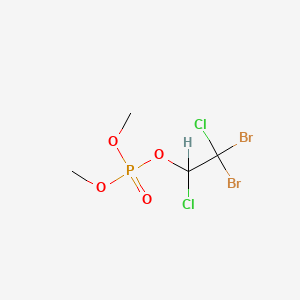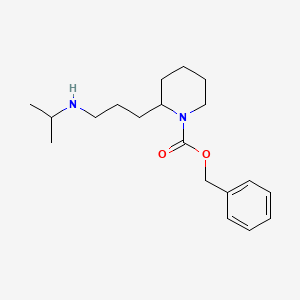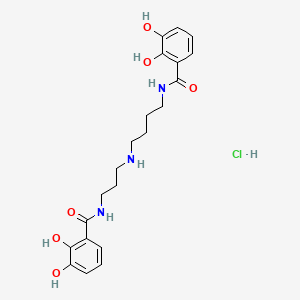![molecular formula C9H17NS B13968772 2-Azaspiro[4.4]nonan-7-ylmethanethiol](/img/structure/B13968772.png)
2-Azaspiro[4.4]nonan-7-ylmethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azaspiro[44]nonan-7-ylmethanethiol is a chemical compound characterized by a spirocyclic structure containing both nitrogen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.4]nonan-7-ylmethanethiol typically involves the formation of the spirocyclic core followed by the introduction of the thiol group. One common approach is to start with a suitable spirocyclic precursor and then introduce the thiol group through nucleophilic substitution reactions. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azaspiro[4.4]nonan-7-ylmethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the spirocyclic core or the thiol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various alkyl or aryl groups onto the spirocyclic core .
Wissenschaftliche Forschungsanwendungen
2-Azaspiro[4.4]nonan-7-ylmethanethiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Azaspiro[4.4]nonan-7-ylmethanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological processes, making the compound a candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxa-7-azaspiro[4.4]nonane
- 2-Methyl-7-azaspiro[3.5]nonan-2-ol
- 2-Isopropyl-2-azaspiro[4.4]nonan-7-ylmethanethiol
Uniqueness
2-Azaspiro[4.4]nonan-7-ylmethanethiol is unique due to its specific spirocyclic structure and the presence of both nitrogen and sulfur atoms.
Eigenschaften
Molekularformel |
C9H17NS |
|---|---|
Molekulargewicht |
171.31 g/mol |
IUPAC-Name |
2-azaspiro[4.4]nonan-8-ylmethanethiol |
InChI |
InChI=1S/C9H17NS/c11-6-8-1-2-9(5-8)3-4-10-7-9/h8,10-11H,1-7H2 |
InChI-Schlüssel |
GWUYUEVTGOKQSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCNC2)CC1CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


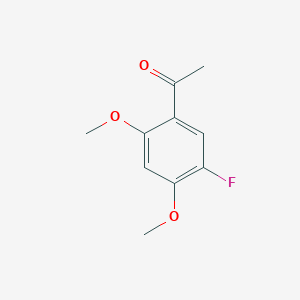
![Trimethyl({1-[(propan-2-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B13968712.png)
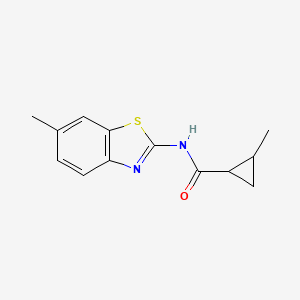
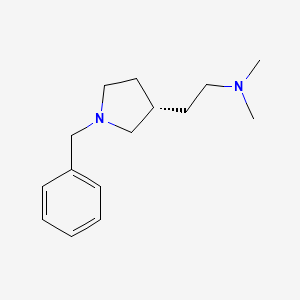
![2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13968737.png)
